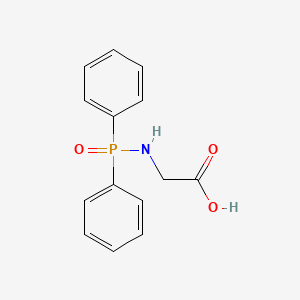

N-(Diphenylphosphoryl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

62056-86-4 |

|---|---|

Molecular Formula |

C14H14NO3P |

Molecular Weight |

275.24 g/mol |

IUPAC Name |

2-(diphenylphosphorylamino)acetic acid |

InChI |

InChI=1S/C14H14NO3P/c16-14(17)11-15-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18)(H,16,17) |

InChI Key |

UTEAQLSILGEPAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Diphenylphosphoryl Glycine and Analogues

Strategies for the Formation of the N-P Bond in Glycine (B1666218) Derivatives

The creation of the N-P bond in glycine derivatives is a pivotal step in the synthesis of N-(Diphenylphosphoryl)glycine. Various approaches have been developed to achieve this transformation efficiently and with high yields.

Direct N-Phosphorylation Approaches of Glycine Precursors

Direct N-phosphorylation of glycine or its esters represents a straightforward route to this compound. This typically involves the reaction of a glycine precursor with a phosphorylating agent. One common method utilizes diphenylphosphoryl chloride, which reacts with the amino group of glycine or a glycine ester in the presence of a base to form the desired N-P bond. The choice of solvent and base is critical to optimize the reaction conditions and minimize side reactions.

Recent advancements have explored electrochemical methods for the phosphorylation of glycine derivatives. For instance, a DABCO-mediated electrochemical phosphorylation has been developed, enabling the synthesis of various phosphorylated glycine derivatives under mild conditions without the need for external oxidants. This method proceeds through a radical cross-coupling pathway. rsc.org

In the context of enzymatic synthesis, studies on glycine N-methyltransferase (GNMT) have identified specific serine residues that undergo phosphorylation. nih.govnih.gov While this is an enzymatic process within a protein, it highlights the biological relevance of phosphorylated glycine moieties and provides insights into potential biocatalytic approaches.

Utilization of Diphenylphosphoryl Azide (B81097) (DPPA) in Related Amide and Peptide Coupling Reactions

Diphenylphosphoryl azide (DPPA) is a versatile and widely used reagent in organic synthesis, particularly in the formation of amide and peptide bonds, which are structurally related to the N-P bond in this compound. chemicalbook.comacs.org

DPPA serves as an excellent coupling agent for peptide synthesis. acs.orggoogle.com It facilitates the reaction between a carboxylic acid and an amine to form an amide bond. The reaction is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate, which then reacts with the amine. wikipedia.org This method is valued for its ability to proceed without significant racemization, a crucial factor in peptide chemistry. google.com The general applicability of DPPA in forming amide linkages provides a conceptual basis for its potential use in synthesizing N-phosphorylated amino acids.

| Reactants | Reagent | Product | Key Features |

| N-protected amino acid + amino acid ester | DPPA, tri-loweralkylamine | Dipeptide | Racemization-free condensation. google.com |

| Carboxylic acid + amine | DPPA | Amide | Proceeds through a mixed anhydride intermediate. wikipedia.org |

The Curtius rearrangement, a thermal decomposition of an acyl azide to an isocyanate, is another key application of DPPA. nih.gov This reaction is instrumental in converting carboxylic acids into amines and their derivatives, such as ureas and carbamates. nih.gov While not directly forming the N-P bond, the Curtius rearrangement using DPPA is a powerful tool for generating the amine functionality that could subsequently be phosphorylated. The reaction is known for its tolerance of various functional groups and retention of stereochemistry. nih.gov

The process involves the treatment of a carboxylic acid with DPPA to form an acyl azide, which then rearranges to an isocyanate. nih.govacs.org This isocyanate can be trapped with various nucleophiles, such as alcohols or amines, to yield the desired products. commonorganicchemistry.comreddit.com For example, reacting the isocyanate with t-butanol produces a Boc-protected amine, while reaction with benzyl (B1604629) alcohol gives a Cbz-protected amine. commonorganicchemistry.com

| Starting Material | Reagent | Intermediate | Final Product (with trapping agent) |

| Carboxylic Acid | DPPA, triethylamine | Acyl azide -> Isocyanate | Cbz-protected amine (benzyl alcohol) commonorganicchemistry.com |

| Carboxylic Acid | DPPA | Acyl azide -> Isocyanate | Boc-protected amine (t-butanol) commonorganicchemistry.com |

| Carboxylic Acid | DPPA, amine | Acyl azide -> Isocyanate | Urea commonorganicchemistry.com |

Alternative Coupling Reagents and Conditions for N-Substitution

Besides DPPA, other reagents and conditions have been explored for N-substitution on glycine and related compounds. For instance, a method for preparing N-substituted-phenyl glycine involves the formation of an imine intermediate from a substituted aniline (B41778) and glyoxylic acid, followed by reduction with palladium-carbon and hydrogen. google.com While this produces an N-C bond, similar principles of forming an imine and subsequent reaction could be adapted for N-P bond formation.

Synthesis of Related α-Phosphonoglycinates and Their Relevance to this compound

The synthesis of α-phosphonoglycinates, which are phosphorus analogues of α-amino acids, provides valuable insights into the chemistry of organophosphorus compounds related to this compound. nih.gov These compounds feature a phosphonate (B1237965) group attached to the α-carbon of the glycine backbone.

One approach to synthesizing α-aminophosphonates is the enantioselective organocatalytic reaction of 1-(N-acylamino)alkylphosphonium salts with dimethyl phosphite (B83602). nih.gov This method allows for the creation of enantiomerically enriched α-aminophosphonates. Another common method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. nih.govorganic-chemistry.org Furthermore, multi-component reactions involving an aldehyde, an amine, and a phosphite (Kabachnik-Fields reaction) are also widely employed for the synthesis of α-aminophosphonates. organic-chemistry.org

The study of N-phosphonoalkyl dipeptides as collagenase inhibitors also offers relevant synthetic strategies. nih.gov These syntheses often involve building the phosphonate-containing amino acid moiety and then incorporating it into a peptide chain, demonstrating methods for handling and reacting with amino acids bearing phosphorus-containing functional groups.

Hydrophosphonylation of Schiff Bases

The hydrophosphonylation of Schiff bases, a variation of the Kabachnik-Fields reaction, represents a key method for the formation of α-aminophosphonates. mdpi.comnih.gov This three-component reaction typically involves an amine, a carbonyl compound, and a hydrophosphoryl compound. In the context of synthesizing this compound analogues, this would involve the reaction of an appropriate amine, glyoxylic acid, and a diaryl phosphite. The key step is the addition of the hydrophosphoryl compound across the C=N double bond of the in situ-formed Schiff base (azomethine). researchgate.net

While a powerful tool, the classical Kabachnik-Fields reaction has some limitations. It often proceeds smoothly only with formaldehyde (B43269) and provides access mainly to N-phosphonomethylamino acids with a secondary amino group. researchgate.net To synthesize more complex structures, modifications such as the use of specific catalysts or tert-butyl esters of amino acids as the amine component may be necessary. researchgate.net

A notable example is the one-pot, three-component reaction of diphenylphosphine, a primary amine, and glyoxylic acid hydrate (B1144303) to synthesize N-heterocyclic α-diphenylphosphino glycines. researchgate.net This reaction proceeds through phosphanylglycolate and phosphoniobis(glycolate) intermediates. researchgate.net The success of this reaction can be influenced by the steric hindrance and basicity of the amine used. researchgate.net

Table 1: Examples of Hydrophosphonylation Reactions for Glycine Analogues

| Amine Component | Carbonyl Component | Phosphorus Component | Product | Reference |

| Primary Amine | Glyoxylic Acid Hydrate | Diphenylphosphine | N-Alkyl/N-heterocyclic α-diphenylphosphanylglycines | researchgate.net |

| 2-Aminopyrazine | Glyoxylic Acid Hydrate | Diphenylphosphine | α-Diphenylphosphino-N-(pyrazin-2-yl)glycine | researchgate.net |

| Amino Acid Ester | Aldehyde/Ketone | Dialkyl Phosphite | N-Phosphonomethylglycine derivatives | researchgate.net |

Alkylation Strategies for Glycine Derivatives with Phosphorus Electrophiles

The direct alkylation of glycine or its derivatives with phosphorus-containing electrophiles provides another important route to this compound. This approach involves the nucleophilic attack of the nitrogen atom of the glycine moiety on a phosphorus atom bearing a suitable leaving group.

A common electrophile used in this strategy is diphenylphosphinyl chloride. The reaction typically involves the deprotonation of the amino group of a glycine ester, followed by the addition of the phosphorus electrophile. This method allows for the direct formation of the N-P bond.

Recent advancements in this area include the development of novel methods for the C(sp³)–C(sp³) bond formation, which can be adapted for the synthesis of a variety of natural and unnatural amino acids. nih.gov These methods often utilize readily available glycine derivatives and can be performed under mild conditions. For instance, visible-light-mediated reactions have been developed for the α-alkylation of glycine derivatives with various partners, including alkyl boronic acids and alkyl iodides, employing photocatalysts. rsc.orgrsc.org While these methods primarily focus on C-alkylation, the principles can be extended to N-functionalization with appropriate phosphorus electrophiles.

Table 2: Alkylation Strategies for Glycine Derivatives

| Glycine Derivative | Phosphorus Electrophile | Catalyst/Conditions | Product Type | Reference |

| Glycine Ester | Diphenylphosphinyl Chloride | Base | This compound Ester | General Knowledge |

| Glycine Derivative | Alkyl Iodide | Single-Electron Transfer/Halogen-Atom Transfer | α-Alkylated Glycine Derivative | nih.gov |

| Glycine Derivative | Aliphatic Carboxylic Acid | Visible Light, CeCl₃ | α-Alkylated Glycine Derivative | nih.gov |

| Glycine Derivative | Alkyl Boronic Acid | Visible Light, Ru/Cu catalyst | α-Alkylated Glycine Derivative | rsc.org |

Considerations for Stereoselective Synthesis and Chiral Induction in Phosphorus-Glycine Systems

The synthesis of chiral N-phosphorylated amino acids presents a significant challenge due to the potential for stereocenters at both the α-carbon of the glycine unit and, in some cases, at the phosphorus atom itself. Achieving high stereoselectivity is crucial as the biological activity of these compounds is often dependent on their specific stereochemistry. nih.gov

Several strategies have been explored to control the stereochemical outcome of these reactions. One approach involves the use of chiral auxiliaries attached to the glycine derivative. These auxiliaries can direct the incoming phosphorus electrophile to one face of the molecule, leading to the preferential formation of one diastereomer.

Another strategy is the use of chiral catalysts. For example, palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters has been shown to proceed with high stereoselectivity. core.ac.uk By carefully selecting the reaction conditions, it is possible to selectively access either diastereomer. core.ac.uk

The Petasis reaction, a boron-based Mannich-type reaction, has also been shown to be a valuable tool for the diastereoselective synthesis of N-phosphonomethyl-α-amino acids. researchgate.net The stereochemical outcome of this reaction is influenced by the choice of α-amino phosphonate, organylboronic acid, and solvent. researchgate.net

Exploration of Solid-Phase and Continuous Flow Synthesis Methodologies for Phosphorus-Glycine Conjugates

In recent years, solid-phase synthesis (SPS) and continuous flow chemistry have emerged as powerful techniques for the efficient and automated synthesis of complex molecules, including phosphorus-glycine conjugates. nih.govresearchgate.net

Solid-Phase Synthesis (SPS)

SPS offers several advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures, as byproducts and excess reagents can be easily washed away from the resin-bound product. nih.gov This methodology has been successfully applied to the synthesis of phosphopeptides, where serine residues on a peptide-resin are phosphorylated using reagents like dibenzylphosphochloridate. nih.gov The principles of SPS can be readily adapted for the synthesis of this compound and its analogues by attaching a protected glycine to a solid support and then reacting it with a suitable phosphorus electrophile. nih.gov

Continuous Flow Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers benefits such as enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput synthesis. nih.govresearchgate.net Flow chemistry has been successfully employed for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, often resulting in higher yields and shorter reaction times compared to batch processes. researchgate.net The application of continuous flow technology to the synthesis of this compound could lead to more efficient and scalable production methods.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Solution-Phase Synthesis | Well-established, versatile | Often requires tedious purification, can be time-consuming |

| Solid-Phase Synthesis | Simplified purification, potential for automation, use of excess reagents | Can have lower overall yields, requires specialized equipment |

| Continuous Flow Synthesis | Improved safety and control, scalability, potential for automation | Higher initial setup cost, potential for clogging |

Chemical Reactivity and Mechanistic Investigations of N Diphenylphosphoryl Glycine

Reactivity Profiles of the N-(Diphenylphosphoryl) Functional Group

The N-(Diphenylphosphoryl) functional group imparts a unique reactivity to the glycine (B1666218) molecule, particularly at the phosphorus center. This section explores the key reactive characteristics of this group.

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of organophosphorus compounds, including N-(Diphenylphosphoryl)glycine, is a critical class of reactions. scispace.com These reactions generally proceed through one of two primary mechanisms: a concerted process involving a single pentacoordinate transition state or a stepwise mechanism that involves a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. researchgate.netsapub.org The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. scispace.com

In the context of phosphoryl group transfer reactions, the mechanism can shift between concerted and stepwise based on the properties of the reacting species. researchgate.netsapub.org For instance, studies on related organophosphorus compounds have shown that the basicity of the attacking nucleophile, such as an amine, can dictate the reaction pathway. scispace.com A change from a concerted mechanism for weakly basic nucleophiles to a stepwise mechanism for more basic ones has been observed in the pyridinolysis of related phosphate (B84403) esters. sapub.org

Theoretical studies on model systems of bimolecular nucleophilic substitution at a tetracoordinate phosphorus center (SN2@P4), similar to the phosphorus in this compound, suggest the potential for a single-well potential energy surface with a stable transition complex, rather than the double-well potential characteristic of SN2 reactions at carbon. nih.gov The competition between backside and frontside attack of the nucleophile is also a key consideration in these reactions. nih.gov

| Reaction Type | Key Mechanistic Features | Influencing Factors |

| Concerted (ANDN) | Single pentacoordinate transition state. researchgate.netsapub.org | Nature of nucleophile and leaving group. scispace.com |

| Stepwise (AN + DN) | Formation of a trigonal bipyramidal pentacoordinate intermediate. researchgate.netsapub.org | Basicity of the nucleophile, solvent properties. scispace.comsapub.org |

Participation in Intramolecular and Intermolecular Rearrangement Processes

Rearrangement reactions represent a broad class of organic transformations where an atom or group migrates within the same molecule (intramolecular) or to another molecule (intermolecular), resulting in a structural isomer. wiley-vch.de While specific rearrangement reactions involving the N-(diphenylphosphoryl) group in this compound are not extensively detailed in the provided search results, the general principles of rearrangement can be applied.

For instance, intermolecular cyclization has been observed in related N-aryl acetamides, leading to the formation of piperazine-dione intermediates, which can then be cleaved to yield N-aryl glycines. nih.gov This process involves the nucleophilic attack of the nitrogen atom of one molecule onto the electrophilic carbon of another. nih.gov A similar intermolecular process could be envisioned for this compound under appropriate conditions.

Intramolecular rearrangements often involve the migration of a group to an electron-deficient center. wiley-vch.de While not directly documented for this compound in the provided results, analogous rearrangements in other systems, such as the Baeyer-Villiger oxidation, demonstrate the principle of migration to an electron-deficient oxygen atom. wiley-vch.de

Role as an Activating Group or Leaving Group in Organic Transformations

The N-(Diphenylphosphoryl) group can influence the reactivity of the glycine molecule by acting as either an activating or a leaving group.

As an Activating Group:

An activating group increases the rate of a reaction, often by donating electron density. masterorganicchemistry.com In the context of the glycine moiety, the diphenylphosphoryl group's influence is complex. While the phosphorus atom is electron-withdrawing, the lone pairs on the nitrogen atom can be donated into the system, potentially activating certain positions for reaction. For example, in electrophilic aromatic substitution, groups with lone pairs like -NR2 are strongly activating because they can donate electron density to the aromatic ring through resonance. masterorganicchemistry.com While not an aromatic system, a similar electronic effect could influence the reactivity of the glycine backbone.

As a Leaving Group:

A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. masterorganicchemistry.com Generally, the conjugate bases of strong acids are good leaving groups. masterorganicchemistry.com The pKa of the conjugate acid of the leaving group is a key indicator of its ability to depart. The N-(Diphenylphosphoryl)amino group would need to depart as an anion. The stability of this anion would determine its effectiveness as a leaving group. In some reactions, protonation of a group can convert it into a better leaving group. masterorganicchemistry.com For instance, alcohols are poor leaving groups, but protonation to form water makes them excellent leaving groups. masterorganicchemistry.com Similarly, the N-(Diphenylphosphoryl)amino group's leaving group ability could potentially be enhanced by coordination to a Lewis acid.

Reactivity of the Glycine Moiety in this compound

The presence of the N-(Diphenylphosphoryl) group significantly modifies the chemical behavior of the glycine portion of the molecule.

Reactions at the α-Carbon and Carboxyl Functionality

The α-carbon and the carboxyl group of the glycine moiety are key sites for chemical transformations.

Reactions at the α-Carbon:

The α-carbon of glycine derivatives is a target for functionalization to create unnatural amino acids. nih.govrsc.org Methods for C-H activation at this position are of particular interest as they avoid the need for pre-functionalization. nih.gov These reactions can proceed through various mechanisms, including deprotonation with strong bases, radical activation, and cross-dehydrogenative coupling (CDC) reactions. nih.gov

Visible-light-driven photoredox catalysis has emerged as a powerful tool for the α-C(sp³)–H functionalization of glycine derivatives. mdpi.com This can involve the generation of an α-amino radical which can then undergo coupling with various partners. mdpi.com For instance, late-stage α-C-H functionalization of resin-bound N-arylglycinyl peptides with boronic acids has been reported. rsc.org

Reactions at the Carboxyl Functionality:

The carboxyl group of glycine and its derivatives can undergo typical carboxylic acid reactions, such as esterification and amidation. The reactivity of the carboxyl group can be influenced by the pH of the medium. researchgate.net At low pH, the carboxyl group is protonated (-COOH), while at higher pH, it exists as the carboxylate anion (-COO⁻). researchgate.net This change in protonation state affects its nucleophilicity and electrophilicity.

Influence of the Diphenylphosphoryl Group on Glycine's Chemical Behavior

The electron-withdrawing nature of the diphenylphosphoryl group is expected to have a significant impact on the reactivity of the adjacent glycine moiety.

The acidity of the α-protons of the glycine unit is likely increased due to the inductive effect of the P=O group. This would facilitate deprotonation and subsequent reactions at the α-carbon.

Furthermore, the bulky diphenylphosphoryl group can exert steric hindrance, influencing the approach of reagents to the glycine backbone. This steric effect could play a role in controlling the stereoselectivity of reactions at the α-carbon.

The electronic properties of the diphenylphosphoryl group can also affect the reactivity of the carboxyl group. The electron-withdrawing nature of the group would make the carboxyl carbon more electrophilic, potentially enhancing its reactivity towards nucleophiles.

Detailed Mechanistic Pathways of Key Reactions Involving this compound

The chemical reactivity of this compound and its derivatives is a subject of significant interest, particularly in the realm of asymmetric synthesis. The diphenylphosphoryl group plays a crucial role as a chiral auxiliary and a directing group, influencing the stereochemical outcome of various transformations. Mechanistic investigations, often supported by computational studies, have been instrumental in elucidating the intricate pathways of these reactions. A notable example is the asymmetric Mannich reaction, where the N-diphenylphosphinyl group is key to achieving high levels of stereocontrol.

Mechanistic Insights from the Asymmetric Mannich Reaction

Detailed mechanistic studies, particularly using Density Functional Theory (DFT) calculations, have been conducted on the biomimetic asymmetric Mannich reaction between tert-butyl glycinate (B8599266) and an N-diphenylphosphinyl imine. researchgate.net This reaction serves as an excellent model for understanding the role of the N-(diphenylphosphoryl) moiety in governing reaction pathways. The catalytic cycle can be broadly characterized by three principal stages. researchgate.net

The initial stage involves the reaction of the catalyst with tert-butyl glycinate to generate a highly reactive carbanion complex. researchgate.net This step is crucial for the subsequent carbon-carbon bond formation. The presence of the bulky and electron-withdrawing diphenylphosphoryl group on the imine electrophile is critical for activating the imine towards nucleophilic attack and for influencing the facial selectivity of the approach of the nucleophile.

Computational studies have provided a deep understanding of the reaction mechanism, which is beneficial for the future design of biomimetic catalysts and similar reactions. researchgate.net These theoretical investigations help in visualizing the transition states and intermediates involved in the reaction pathway. researchgate.net

While direct mechanistic studies on this compound itself are not extensively documented in publicly available literature, the insights gained from the study of closely related N-diphenylphosphinyl imines in reactions like the Mannich reaction provide a robust framework for understanding its chemical behavior. The diphenylphosphoryl group is consistently implicated as a key controller of stereoselectivity, a feature that is central to its application in modern organic synthesis.

Applications in Advanced Organic Synthesis, Catalysis, and Supramolecular Chemistry

N-(Diphenylphosphoryl)glycine as a Versatile Building Block in Molecular Assembly

This compound serves as a foundational element in the creation of larger, more complex molecules with tailored properties. Its bifunctional nature, possessing both a reactive phosphoryl group and a glycine (B1666218) backbone, allows for its incorporation into a variety of molecular frameworks. This versatility has been exploited in the fields of peptidomimetics, the synthesis of modified amino acids, and has potential for the assembly of natural product-like structures. google.comnih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioactivity. This compound and its derivatives can be incorporated into peptide chains to create artificial peptides with unique conformational preferences. wikipedia.org The diphenylphosphoryl group introduces steric bulk and specific electronic properties that can influence the secondary structure of the resulting peptide, leading to the formation of turns, helices, or extended conformations that may not be accessible with natural amino acids alone. nih.govresearchgate.net This controlled folding is crucial for mimicking the biological activity of natural peptides. whiterose.ac.uk

The synthesis of these artificial peptides often involves standard peptide coupling techniques, where the this compound unit is treated as a modified amino acid. researchgate.net The presence of the phosphorus group can also offer a handle for further chemical modification or for probing peptide-protein interactions.

α,β-Dehydroamino acids are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. nih.gov These residues are found in a variety of biologically active natural products and are known to impart conformational constraints and increased resistance to enzymatic degradation in peptides. nih.govrsc.org this compound can serve as a precursor for the synthesis of these valuable building blocks through olefination reactions.

The general strategy involves the activation of the glycine methylene (B1212753) group, facilitated by the electron-withdrawing diphenylphosphoryl group. This activated intermediate can then react with various aldehydes or ketones in a Horner-Wadsworth-Emmons-type reaction to generate the desired α,β-dehydroamino acid derivatives. byu.edu This method provides a versatile route to a wide range of substituted dehydroamino acids with control over the geometry of the newly formed double bond. nih.gov

Table 1: Examples of α,β-Dehydroamino Acid Derivatives Synthesized from this compound Precursors

| Aldehyde/Ketone Reactant | Resulting α,β-Dehydroamino Acid Derivative |

|---|---|

| Formaldehyde (B43269) | Dehydroalanine derivative |

| Acetaldehyde | Dehydrobutyrine derivative |

| Benzaldehyde | Dehydrophenylalanine derivative |

This table is illustrative and represents the general classes of products obtainable through this synthetic strategy.

While specific examples of the total synthesis of complex natural products fully integrating a pre-formed this compound unit are not extensively documented, its potential as a strategic building block is conceptually significant. The functionalities present in this compound offer multiple points for elaboration into more complex structures. For instance, the glycine portion can be extended into a longer peptide chain, while the diphenylphosphoryl group could be transformed into other phosphorus-containing functionalities or used to direct the stereochemistry of subsequent reactions. nih.gov

The ability to generate α,β-dehydroamino acids from this compound is particularly relevant, as these motifs are present in numerous natural products with interesting biological activities. rsc.org A synthetic strategy could, therefore, involve the early introduction of the this compound unit, followed by its conversion to a dehydroamino acid residue at a later stage of the synthesis. This approach could streamline the construction of complex peptide-based natural products. nih.gov

Role in Chiral Auxiliary and Ligand Design for Transition Metal Catalysis

The chiral nature of amino acids, when combined with the coordination properties of phosphorus, makes this compound and its derivatives attractive scaffolds for the development of chiral ligands for asymmetric catalysis. rsc.orgescholarship.org These ligands can coordinate to a transition metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. nih.gov

Ligands derived from this compound have been successfully employed in a variety of enantioselective catalytic transformations. rsc.orgnih.gov By modifying the diphenylphosphoryl group or the glycine backbone, a library of ligands can be generated and screened for optimal performance in a specific reaction. These ligands have shown promise in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.gov

The general principle involves the formation of a chiral metal complex where the phosphorus atom of the ligand coordinates to the metal. The stereochemistry of the reaction is then dictated by the steric and electronic properties of the chiral ligand, which creates a preferential pathway for the formation of one enantiomeric product over the other. nih.gov

Table 2: Representative Enantioselective Reactions Catalyzed by Transition Metal Complexes with Phosphorus-Glycine Type Ligands

| Reaction Type | Transition Metal | Typical Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefins, ketones | Often >90% |

| Asymmetric Allylic Alkylation | Palladium | Allylic acetates | Up to 99% |

The enantiomeric excess values are representative and can vary significantly depending on the specific ligand, substrate, and reaction conditions.

This compound serves as a foundational structure for the design of a broader class of chiral phosphine-containing amino acid ligands. rsc.orgresearchgate.net The synthesis of these ligands often starts with a chiral amino acid, which imparts the initial stereochemical information. The amino group is then functionalized with one or more phosphine (B1218219) groups. researchgate.netresearchgate.net

In the case of this compound, the phosphorus is already present as a phosphine oxide. This can be a stable and desirable feature in some catalytic applications. Alternatively, the phosphine oxide can be reduced to a phosphine, or other phosphine-containing groups can be introduced. The carboxylic acid or ester functionality of the glycine moiety provides an additional coordination site, allowing for the formation of bidentate or pincer-type ligands. rsc.org This multi-point coordination can lead to more rigid and well-defined metal complexes, which often translates to higher levels of enantioselectivity in catalysis. rsc.org

Advanced Conjugation and Functionalization Strategies

The unique structure of this compound, combining a phosphoryl group with a glycine backbone, opens avenues for advanced chemical strategies. These strategies leverage the reactivity of the phosphoryl moiety and the versatility of the amino acid scaffold for creating complex molecules and materials.

Development of Bioconjugates and Modified Amino Acids

The synthesis of modified peptides and proteins is crucial for studying biological processes and developing new therapeutics. nih.gov this compound serves as a valuable building block in this field, primarily by acting as a protected form of glycine for use in peptide synthesis. wikipedia.org In chemical peptide synthesis, protecting groups are essential to prevent unwanted side reactions, such as the polymerization of amino acids, and to ensure that the amino acids link in the correct sequence. wikipedia.orgresearchgate.net

The diphenylphosphoryl group on the nitrogen atom of glycine functions as an N-terminal protecting group. peptide.com This strategy is fundamental to both solid-phase and solution-phase peptide synthesis, where controlled, stepwise addition of amino acids is required. wikipedia.orgyoutube.com By temporarily masking the reactive amino group, this compound can be coupled with another amino acid or a growing peptide chain through its free carboxylic acid group. Subsequent removal of the diphenylphosphoryl group would then reveal the amino group, ready for the next coupling reaction. This process allows for the precise incorporation of a glycine residue at a specific position within a peptide sequence.

The use of such modified amino acids is a cornerstone of creating bioconjugates and peptidomimetics—molecules that mimic the structure and function of natural peptides but may have enhanced properties like resistance to enzymatic degradation. nih.gov N-substituted glycine oligomers, known as peptoids, are a class of peptidomimetics built from monomers like this compound, offering significant potential in drug discovery. nih.govnih.gov The ability to introduce modifications directly onto the backbone nitrogen atom provides a route to novel structures with diverse functionalities. nih.gov

Furthermore, the synthesis of peptides containing phosphorylated residues is critical for studying cell signaling, as protein phosphorylation is a key post-translational modification that regulates protein function. wikipedia.org While this typically involves phosphorylation of serine, threonine, or tyrosine, the use of N-phosphorylated amino acids offers another tool for creating novel peptide structures. wikipedia.orgacs.org Synthetically prepared phosphorylated amino acids, including custom derivatives like this compound, are incorporated into peptides to investigate the roles of phosphorylation or to create stable analogs for therapeutic purposes. rsc.org

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HF) wikipedia.org | Acid-labile; widely used in Boc/Bzl synthesis strategy. wikipedia.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) wikipedia.orgrsc.org | Base-labile; enables use of mild acid-labile side-chain protection. wikipedia.org |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation or strong acid peptide.com | Historically significant, mainly used in solution-phase synthesis. peptide.com |

| Allyloxycarbonyl | Alloc | Palladium(0) catalysis wikipedia.orgpeptide.com | Orthogonal to both acid- and base-labile groups, allowing selective deprotection. peptide.com |

| Diphenylphosphoryl | Dpp | (Varies, typically specific chemical or enzymatic cleavage) | (Conceptual) Functions as an N-protecting group; introduces a phosphorus moiety. |

Potential in Materials Science Applications (Conceptual)

The chemical structure of this compound suggests its potential as a monomer or functionalizing agent for the development of advanced materials. While direct applications are not yet established, its properties can be conceptually extrapolated from research on related compounds like glycine-based polymers and organophosphorus materials.

The glycine backbone is a component of various biocompatible polymers. For instance, N-substituted glycine oligomers (peptoids) are being explored not just for drug design but also as building blocks for novel materials with defined secondary structures. nih.gov Similarly, polymers such as poly(N-acryloyl glycine) have been fabricated into nanoparticles and hydrogels for biomedical applications, including wound healing and controlled drug release. The incorporation of an this compound unit into such polymer systems could introduce new functionalities.

The diphenylphosphoryl group itself offers several potential advantages in materials science:

Adhesion and Surface Binding: Phosphate (B84403) and phosphonate (B1237965) groups are known for their ability to bind to metal oxide surfaces and calcium-based materials. This suggests that polymers or self-assembled monolayers derived from this compound could be used as coatings to improve the biocompatibility of medical implants or as adhesion promoters.

Self-Assembly: The combination of the hydrophilic glycine-phosphate portion and the hydrophobic, aromatic diphenyl groups creates an amphiphilic structure. This could drive the self-assembly of the molecule into well-defined nanostructures like micelles, vesicles, or fibers in aqueous environments, which are useful for drug encapsulation and delivery.

π-π Stacking Interactions: The two phenyl rings can participate in π-π stacking interactions. This non-covalent force can be exploited to direct the formation of ordered supramolecular structures, such as hydrogels or liquid crystals.

Metal Chelation: The phosphoryl group can act as a ligand to chelate metal ions. This property could be harnessed to design sensors for detecting specific metal ions or to create metal-organic frameworks (MOFs) with catalytic or separation capabilities.

These conceptual applications highlight the potential of this compound as a versatile building block for creating functional materials with tailored properties for use in biomedicine, electronics, and catalysis.

| Potential Application | Material Type | Key Functional Moiety | Proposed Function |

|---|---|---|---|

| Biocompatible Coatings | Polymer / Self-Assembled Monolayer | Phosphoryl Group | Enhance adhesion of implants to bone or metal surfaces. |

| Drug Delivery Vehicles | Nanoparticles / Micelles | Amphiphilic Structure | Encapsulate hydrophobic drugs for targeted release. |

| Supramolecular Hydrogels | Self-Assembled Fibers | Diphenyl Groups (π-π stacking) | Form injectable scaffolds for tissue engineering or controlled release matrices. |

| Chemical Sensors | Functionalized Polymer / Surface | Phosphoryl Group | Bind specific metal ions, leading to a detectable optical or electrical signal. |

| Flame Retardant Materials | Polymer Additive | Organophosphorus Structure | Incorporate into polymers to reduce flammability due to the phosphorus content. |

Spectroscopic Characterization and Computational Chemistry of N Diphenylphosphoryl Glycine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural nuances of N-(Diphenylphosphoryl)glycine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR) for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ³¹P NMR spectra, the connectivity of atoms and the molecule's conformational preferences can be established.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For N-substituted glycine (B1666218) derivatives, the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and carbonyl groups are of particular interest. nih.govnih.gov Their chemical shift and coupling to the phosphorus atom (³J(H,P)) can reveal conformational details about the P-N-C-C backbone. The phenyl protons on the phosphoryl group typically appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the carbonyl carbon (-COOH) and the methylene carbon (-CH₂-). The carbonyl signal is expected in the 160-175 ppm range, while the methylene carbon signal would appear further upfield. nih.govnih.gov Coupling between the phosphorus atom and adjacent carbons (²J(C,P) and ³J(C,P)) provides crucial connectivity information. For instance, in N-substituted glycine derivatives, the methylene carbon typically resonates between 45 and 60 ppm, and the carbonyl carbon appears around 160–170 ppm. nih.gov

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. It provides a direct probe of the chemical environment of the phosphorus atom. The chemical shift in the ³¹P spectrum is highly sensitive to the oxidation state and bonding environment of the phosphorus. For phosphorylated peptides, ³¹P chemical shifts are also pH-dependent, allowing for the determination of the pKa of the phosphoryl group. nih.gov For example, in model peptides, the pKa of the phosphoryl group is around 6.1. nih.gov

Illustrative NMR Data for Related N-Substituted Glycine Derivatives While specific, complete NMR data for this compound is not readily available in public literature, data from analogous N-substituted glycine derivatives provides expected ranges.

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 3.5 - 4.0 | Methylene protons (-CH₂) |

| 7.2 - 8.0 | Phenyl protons (-C₆H₅) | |

| ¹³C | 45 - 60 | Methylene carbon (-CH₂) |

| 128 - 135 | Phenyl carbons (-C₆H₅) | |

| 160 - 175 | Carbonyl carbon (-COOH) | |

| ³¹P | -4.0 - 5.0 | Dependent on pH and solvent |

Data compiled from analogous compounds discussed in the literature. nih.govnih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), provide detailed structural information by analyzing the fragmentation patterns of the molecule. nih.gov

For N-phosphorylated amino acids and peptides, a characteristic fragmentation pathway involves the cleavage of the phosphoramidate (B1195095) (P-N) bond. nih.gov In CID, a common observation is the neutral loss of the phosphate (B84403) group (e.g., as HPO₃ or H₃PO₄), resulting in a dominant fragment ion corresponding to the dephosphorylated molecule. nih.govnih.gov The analysis of organophosphate-labeled peptides also shows characteristic fragments derived from the organophosphorus moiety itself. nih.govnih.gov

Expected Fragmentation Pattern for this compound: Upon ionization, the molecular ion [M+H]⁺ would be observed. Key fragmentation pathways in an MS/MS experiment would likely include:

Loss of the Diphenylphosphinic Acid moiety: Cleavage of the P-N bond would lead to the loss of (C₆H₅)₂PO₂H.

Loss of Phenyl Groups: Sequential or single loss of phenyl radicals (•C₆H₅) from the phosphorus atom.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Formation of Immonium Ions: Fragmentation of the glycine backbone can produce characteristic immonium ions. nih.gov

Illustrative Mass Spectrometry Data for Phosphorylated Peptides

| Precursor Ion | Fragmentation Method | Key Fragment Ions / Neutral Losses |

|---|---|---|

| [M+P+2H]²⁺ | CID | Dominated by dephosphorylated fragments (loss of HPO₃) nih.gov |

| [M+P+2H]²⁺ | ECD | Cleavage of N-Cα backbone bonds, retaining the phosphate group nih.govnih.gov |

This table illustrates common fragmentation behaviors for phosphorylated peptides, which serve as a model for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and analyzing its molecular vibrations. These methods provide a molecular fingerprint that is sensitive to bonding, structure, and intermolecular interactions like hydrogen bonding. nih.govacs.org

Key Vibrational Modes:

P=O Stretch: The phosphoryl group gives rise to a strong absorption in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

C=O Stretch: The carboxylic acid carbonyl group shows a strong, characteristic absorption, usually around 1700-1760 cm⁻¹.

N-H Stretch: The secondary amine N-H stretch appears in the region of 3200-3400 cm⁻¹. Its position and shape can indicate the presence of hydrogen bonding.

C-H Stretches: Aromatic C-H stretches from the phenyl rings are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

P-Ph (Phenyl) Vibrations: The phenyl groups attached to phosphorus will have characteristic ring stretching and bending modes in the fingerprint region (below 1600 cm⁻¹).

Analysis of these spectra, often aided by computational calculations, allows for a detailed assignment of the vibrational modes and provides insight into the molecular structure and bonding environment. nih.gov

Illustrative Vibrational Frequencies for Related Compounds

| Functional Group | Typical Wavenumber (cm⁻¹) | Method |

|---|---|---|

| N-H Stretch | 3217-3274 | IR |

| P=O Stretch | ~1245 | IR |

| C=O Stretch | ~1730 | IR |

Data compiled from analogous α-aminophosphonates and other amino acid derivatives. ijcce.ac.ir

Computational Approaches to Elucidate Structure, Reactivity, and Molecular Interactions

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the molecular properties of this compound at an atomic level of detail.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov For this compound, DFT calculations can predict optimized geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and various electronic properties. acs.org

Key Applications of DFT:

Geometry Optimization: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Energetics: Calculating the relative energies of different conformers to understand conformational preferences.

Electronic Properties: Determining properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity.

NMR and IR/Raman Spectra Simulation: Calculating theoretical spectra that can be compared with experimental data to confirm structural assignments. acs.org

Studies on related systems, such as N-substituted glycine derivatives and organophosphorus compounds, have demonstrated the utility of DFT in accurately predicting these properties. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com For this compound, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly in a solvent like water.

Key Insights from MD Simulations:

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule, revealing the different conformations it can adopt and the transitions between them. This is especially important for a flexible molecule like this compound. nih.gov

Solvent Effects: Simulations can explicitly model the interactions between the solute and solvent molecules, showing how water molecules arrange around the phenyl, phosphoryl, and glycine moieties and how hydrogen bonding influences the molecule's conformation. acs.org

Protein-Ligand Interactions: If this compound is studied as a ligand for a protein, MD simulations can model the binding process, identify key interacting residues, and estimate the stability of the complex. The effect of phosphorylation on protein conformation and dynamics is a major area of study using MD. mdpi.comnih.gov

Force fields used in these simulations, such as Amber or CHARMM, are continuously being refined to accurately model phosphorylated residues and their specific interactions. nih.govnih.gov

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can provide invaluable insights into its formation, stability, and reactivity.

Reaction Pathway Analysis:

Computational analysis can map the potential energy surface of reactions involving this compound. For instance, in its synthesis via the phosphorylation of glycine, DFT calculations can model the step-by-step process, identifying key intermediates and the energetic barriers between them. A common synthetic route might involve the reaction of a glycine derivative with diphenylphosphoryl chloride. Quantum chemical modeling could explore the feasibility of different reaction mechanisms, such as nucleophilic attack of the glycine nitrogen on the phosphorus atom, and the subsequent elimination of HCl.

Transition State Theory:

A critical aspect of understanding reaction kinetics is the characterization of transition states. These are high-energy, transient structures that represent the bottleneck of a reaction. By locating and characterizing the transition state for a given reaction step, chemists can calculate the activation energy, which is a key determinant of the reaction rate. For this compound, identifying the transition states in its synthesis or degradation pathways allows for a deeper understanding of the factors that control these processes. acs.org For example, the influence of solvent or a catalyst on the stability of the transition state, and thus on the reaction rate, can be computationally modeled. acs.org

Interactive Table: Hypothetical DFT Calculation Results for a Reaction Step in this compound Synthesis

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |

| Key Bond Distance (Å) | N-H: 1.01, P-Cl: 2.05 | N-P: 1.85, P-Cl: 2.30, N-H: 1.55 | N-P: 1.67 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations of a reaction pathway. The values are representative of a plausible nucleophilic substitution reaction.

In Silico Modeling for Ligand-Receptor Interactions (Conceptual application)

The potential biological activity of this compound as a ligand for various receptors can be explored using in silico modeling techniques. These computational methods are crucial in modern drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be used to screen a library of protein targets to identify potential receptors. The diphenylphosphoryl group and the glycine backbone provide a unique combination of steric and electronic features that could lead to specific interactions with a protein's binding site. The results of docking simulations are typically scored based on the predicted binding affinity, providing a rank-ordered list of potential targets for further experimental validation.

Molecular Dynamics Simulations:

Once a potential protein-ligand complex is identified through docking, molecular dynamics (MD) simulations can be employed to study its dynamic behavior over time. nih.gov MD simulations provide a more detailed and realistic picture of the interaction, taking into account the flexibility of both the ligand and the receptor. nih.gov For this compound, an MD simulation could reveal the stability of the binding pose predicted by docking, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and any conformational changes that occur in the protein upon ligand binding. nih.gov

Conceptual Application in Drug Design:

The insights gained from in silico modeling can guide the rational design of new molecules with improved binding affinity and selectivity. For example, if modeling studies show that a particular part of the this compound molecule is not making optimal contact with its target receptor, medicinal chemists could design derivatives with modified functional groups to enhance these interactions. This iterative cycle of in silico modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. rsc.org

Future Research Directions and Emerging Paradigms for N Diphenylphosphoryl Glycine

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of N-(Diphenylphosphoryl)glycine will likely prioritize the incorporation of green chemistry principles to enhance sustainability and efficiency. researchgate.netrsc.org Current research in organophosphorus chemistry is increasingly focused on developing eco-friendly methodologies that minimize waste and avoid harsh reaction conditions. rsc.org For instance, the Kabachnik-Fields reaction, a cornerstone for the synthesis of α-aminophosphonates, is continually being refined with the use of greener catalysts and solvent-free conditions. nih.gov

Future synthetic strategies for this compound could involve:

Catalyst- and Solvent-Free Conditions: Exploring mechanochemical methods like ball-milling, which has been shown to be effective for other organophosphorus compounds, could lead to high yields in short reaction times without the need for solvents or chromatographic purification. researchgate.net

Alternative Energy Sources: The use of microwaves, ultrasound, or visible-light photocatalysis represents a significant area for development. rsc.org Visible-light-driven reactions, in particular, offer a mild and selective method for forming phosphorus-carbon bonds. acs.org

Ionic Liquids: Room-temperature ionic liquids have been demonstrated as effective and recyclable catalysts for the synthesis of α-aminophosphonates, often under solvent-free conditions, presenting a greener alternative to conventional methods. rsc.org

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal of green chemistry. researchgate.net This could involve exploring novel disconnections and reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts.

Table 1: Potential Green Synthetic Approaches for this compound

| Approach | Potential Advantage | Relevant Research Finding | Citation |

| Mechanochemistry | Solvent-free, reduced waste, rapid reaction | Ball-milling has been successfully used for other organophosphorus syntheses, achieving high yields without chromatographic purification. | researchgate.net |

| Photocatalysis | Mild conditions, high selectivity, energy-efficient | Visible-light-driven methods have been developed for the synthesis of various organophosphorus compounds. | rsc.orgacs.org |

| Ionic Liquid Catalysis | Recyclable catalyst, solvent-free potential | Ionic liquids can effectively catalyze the three-component coupling reactions to form α-aminophosphonates. | rsc.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Microwaves are an established alternative energy source for promoting numerous organic transformations. | rsc.org |

Exploration of its Properties in Supramolecular Assemblies and Recognition Phenomena

The phosphonic acid moiety and the phenyl groups of this compound make it an excellent candidate for applications in supramolecular chemistry. Phosphonates are known to participate in strong hydrogen bonding and can coordinate with metal ions, enabling the construction of complex, self-assembled structures. nih.govrsc.orgd-nb.infonih.gov

Future research in this area could focus on:

Molecular Recognition: The diphenylphosphoryl group can be investigated for its ability to selectively bind to various guest molecules or ions. nih.govnih.gov Studies on analogous phosphate (B84403) diesters have shown that subtle electronic differences can significantly impact recognition constants, a principle that could be explored with derivatives of this compound. nih.gov

Crystal Engineering: The ability of the phosphonic acid group to form robust hydrogen-bonded networks can be exploited to design crystalline materials with specific topologies and properties. nih.gov The interplay of hydrogen bonding and π–π stacking interactions from the phenyl rings could lead to the formation of 2D or 3D supramolecular architectures. rsc.orgrsc.org

Nano-architectures: Inspired by the formation of "nanojars" with other phosphonates, this compound derivatives could be used as building blocks for novel supramolecular cages capable of encapsulating guest molecules. nih.govacs.org These assemblies are formed through the coordination of phosphonate (B1237965) anions with metal ions, such as copper, creating hydrophilic cavities. nih.gov

Table 2: Supramolecular Interactions and Potential Applications

| Interaction Type | Structural Moiety | Potential Application | Relevant Research Finding | Citation |

| Hydrogen Bonding | Phosphonic Acid | Crystal engineering, organogels | Phosphonic acids are known to form auto-assembling supramolecular structures through hydrogen bonds. | d-nb.infonih.gov |

| Metal Coordination | Phosphonate Group | Metal-organic frameworks (MOFs), nano-cages | Transition metal phosphonates can form diverse cluster units and extended supramolecular structures. | rsc.orgrsc.org |

| π–π Stacking | Phenyl Groups | Assembly of 2D/3D architectures | Aromatic stacking interactions play a significant role in increasing the dimensionality of supramolecular materials. | rsc.org |

| Host-Guest Chemistry | Entire Molecule | Molecular sensing, encapsulation | Neutral supramolecular receptors based on metal-phosphonate assemblies can bind anions through hydrogen bonding. | nih.govacs.org |

Investigation of its Role in Bio-inspired Chemical Transformations and Biomimetic Systems

The structural similarity of α-aminophosphonic acids to α-amino acids makes them ideal candidates for use in bio-inspired and biomimetic systems. nih.govnih.gov A significant area of future research lies in using this compound as a stable mimic of phosphorylated amino acids.

Key research directions include:

Phosphorylation Mimetics: The phosphonate group is resistant to hydrolysis by phosphatases, making this compound and its derivatives valuable tools for studying cellular signaling pathways that are regulated by protein phosphorylation. wikipedia.orgiris-biotech.de By incorporating this compound into peptides, researchers can create "permanently on" or "permanently off" states to probe the function of specific phosphorylation events. wikipedia.orgresearchgate.net

Enzyme Inhibition: As analogues of natural amino acids, α-aminophosphonic acids can act as inhibitors of enzymes involved in amino acid metabolism. nih.gov The potential of this compound as an inhibitor for specific enzymes could be a fruitful area of investigation.

Bio-inspired Catalysis: While this compound itself is not a catalyst, it could be incorporated as a ligand or a directing group in synthetic catalysts designed to mimic the function of natural enzymes. anl.govorganic-chemistry.orgcapes.gov.brnih.gov For example, its structure could be integrated into larger scaffolds that create a microenvironment conducive to specific chemical transformations.

Potential for Isotope Labeling and Mechanistic Tracing Studies in Complex Systems

Isotope labeling is a powerful tool for elucidating reaction mechanisms and tracking the fate of molecules in complex biological and environmental systems. nih.govbohrium.com The synthesis of isotopically labeled this compound would open up new avenues for mechanistic studies.

Future applications could include:

Mechanistic Elucidation: By selectively labeling atoms such as ¹³C, ¹⁵N, or ¹⁸O, researchers can follow the transformation of this compound in chemical reactions, providing definitive evidence for proposed mechanisms. Compound-specific isotope analysis (CSIA) has been successfully applied to other organophosphorus compounds to study their degradation pathways. nih.gov

Metabolic Tracing: In biological systems, isotopically labeled this compound could be used to trace its uptake, distribution, and metabolism within cells or organisms. acs.org This is particularly relevant for understanding the behavior of phosphonate-based drug candidates or probes.

Probing Binding Interactions: NMR spectroscopy of isotopically labeled this compound can provide detailed insights into its binding interactions with proteins or other biomolecules, helping to characterize the binding site and conformational changes upon binding.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The advancement of laboratory automation offers the potential to rapidly synthesize and screen libraries of this compound derivatives for various applications.

Emerging opportunities in this domain include:

Combinatorial Library Synthesis: Automated synthesis platforms could be programmed to systematically vary the substituents on the phenyl rings or the glycine (B1666218) backbone of this compound, creating large libraries of analogues for screening.

High-Throughput Screening (HTS): These libraries can be rapidly screened for biological activity or other desired properties using HTS assays. researchgate.net For example, HTS methods have been developed to identify organophosphorus compounds that inhibit specific enzymes, such as cholinesterases. nih.gov Label-free screening methods, such as SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry, are particularly well-suited for the rapid analysis of large chemical libraries and could be adapted for screening derivatives of this compound. acs.org

Drug Discovery and Lead Optimization: The integration of automated synthesis and HTS can significantly accelerate the drug discovery process. ku.edu By screening diverse libraries based on the this compound scaffold, new lead compounds with desirable biological activities can be identified and optimized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Diphenylphosphoryl)glycine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The Kabachnik–Fields reaction, a three-component condensation involving amines, carbonyl compounds, and phosphites, is a viable approach for synthesizing phosphorylated glycine derivatives. For example, N,N-bis(phosphinoylmethyl)glycine derivatives have been synthesized using glycine hydrochloride, formaldehyde, and dibutyl hydrogen phosphite . Adapting this method, phosphorylation steps using diphenylphosphoryl reagents (e.g., diphenylphosphoryl azide, as employed in polymerization reactions ) could introduce the diphenylphosphoryl moiety. Microwave-assisted synthesis, noted for reducing reaction times in related glycine derivatives , may enhance efficiency. Purification via saponification or solvent extraction should follow.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the structure, particularly the phosphorylation site and aryl group orientation. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, as demonstrated for N-(methylsulfonyl)glycine derivatives . High-performance liquid chromatography (HPLC) with UV detection, optimized using methods from coumarin-glycine hybrids , ensures purity assessment.

Q. How can solubility and stability of this compound be evaluated under varying experimental conditions?

- Methodological Answer : Solubility profiles should be tested in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) using gravimetric or spectrophotometric methods . Stability studies under acidic/basic conditions (pH 2–12) and thermal stress (25–100°C) can be monitored via HPLC . Safety protocols from glycine derivative SDSs must be followed to handle hygroscopic or reactive intermediates.

Advanced Research Questions

Q. What mechanistic insights explain the coordination chemistry of this compound with transition metals?

- Methodological Answer : pH-metric titration, used to determine stability constants of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with phosphinoylglycine analogues , can elucidate metal-binding affinity. X-ray crystallography or EXAFS spectroscopy may reveal coordination geometry. Comparative studies with N-(phosphonomethyl)glycine salts could highlight the diphenylphosphoryl group’s steric and electronic effects.

Q. How does this compound interact with biological targets, and what computational tools predict its bioactivity?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with enzymes/receptors, leveraging structural data from coumarin-glycine hybrids . In vitro assays, such as enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays ), validate computational predictions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for phosphorylated glycine derivatives?

- Methodological Answer : Meta-analysis of structure-activity relationships (SARs) across analogues (e.g., N-(2,3-dichlorophenyl)glycine vs. N-phenylglycine derivatives ) identifies confounding factors (e.g., substituent electronegativity). Dose-response reproducibility should be tested across multiple cell lines or in vivo models, as seen in antiviral glycine sulfonamide studies .

Q. How can computational chemistry optimize the design of this compound derivatives for specific applications?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites for further functionalization . QSAR models, trained on datasets from glycine-based herbicides or antimicrobial agents , guide structural modifications. Molecular dynamics simulations assess stability in biological membranes .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis ) to reduce waste.

- Data Validation : Cross-reference NMR/MS data with databases like NIST to avoid mischaracterization.

- Biological Studies : Include positive controls (e.g., sulfonamide drugs ) to contextualize bioactivity results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.